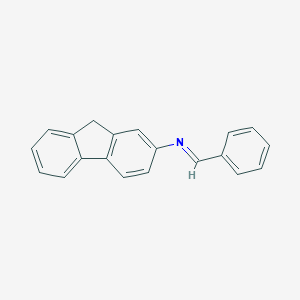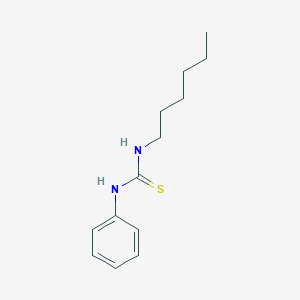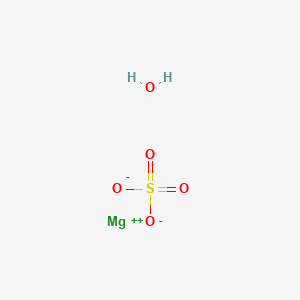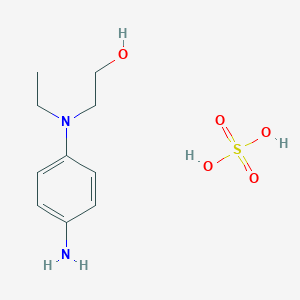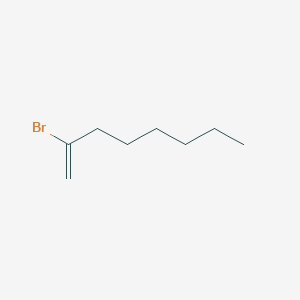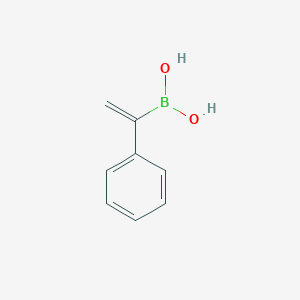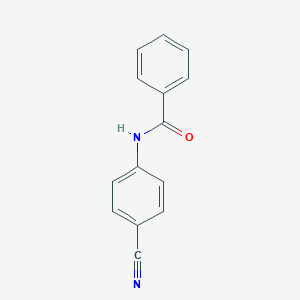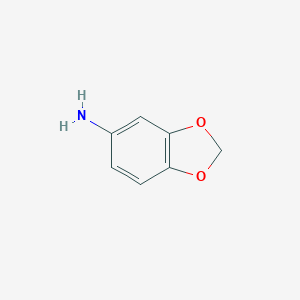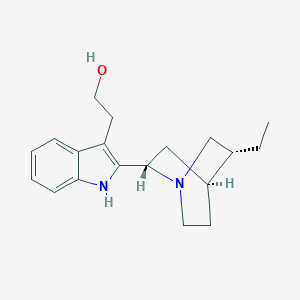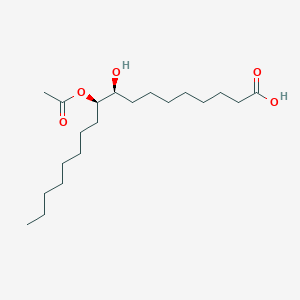
(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid, commonly known as vernolic acid, is a naturally occurring fatty acid found in the seeds of many plants. It is a mono-unsaturated fatty acid with a unique chemical structure that makes it an attractive target for scientific research. In
Scientific Research Applications
Vernolic acid has attracted attention from researchers due to its potential therapeutic properties. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic effects. Additionally, vernolic acid has been found to improve lipid metabolism and reduce cholesterol levels in animal models. These properties make it a promising candidate for the development of new drugs and therapies.
Mechanism Of Action
The mechanism of action of vernolic acid is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways in the body. For example, vernolic acid has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and activate the AMPK signaling pathway, which is involved in lipid metabolism and glucose homeostasis.
Biochemical And Physiological Effects
Vernolic acid has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, improve lipid metabolism, and lower cholesterol levels. Additionally, vernolic acid has been found to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. These effects make it a promising candidate for the development of new drugs and therapies.
Advantages And Limitations For Lab Experiments
One advantage of using vernolic acid in lab experiments is its relatively low toxicity compared to other drugs and compounds. Additionally, vernolic acid is readily available and can be synthesized in large quantities. However, one limitation of using vernolic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer to animals or cells in culture.
Future Directions
There are many potential future directions for research on vernolic acid. One area of interest is the development of new drugs and therapies based on the therapeutic properties of vernolic acid. Additionally, further research is needed to fully understand the mechanism of action of vernolic acid and its effects on various signaling pathways in the body. Finally, more studies are needed to investigate the potential side effects of vernolic acid and its safety profile in humans.
Synthesis Methods
Vernolic acid can be obtained from the seeds of various plants, including Vernonia galamensis, Vernonia anthelmintica, and Euphorbia lagascae. However, the yield of vernolic acid from these sources is low, and the purification process is complex. Therefore, chemical synthesis methods have been developed to produce vernolic acid in large quantities. The most commonly used method involves the epoxidation of oleic acid followed by hydrolysis of the epoxide ring.
properties
CAS RN |
13980-33-1 |
|---|---|
Product Name |
(R*,S*)-10-Acetoxy-9-hydroxyoctadecanoic acid |
Molecular Formula |
C20H38O5 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(9S,10R)-10-acetyloxy-9-hydroxyoctadecanoic acid |
InChI |
InChI=1S/C20H38O5/c1-3-4-5-6-9-12-15-19(25-17(2)21)18(22)14-11-8-7-10-13-16-20(23)24/h18-19,22H,3-16H2,1-2H3,(H,23,24)/t18-,19+/m0/s1 |
InChI Key |
HLAIKHVEJBSLQS-RBUKOAKNSA-N |
Isomeric SMILES |
CCCCCCCC[C@H]([C@H](CCCCCCCC(=O)O)O)OC(=O)C |
SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |
Canonical SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)O)O)OC(=O)C |
Other CAS RN |
13980-33-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



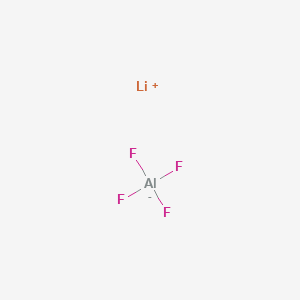
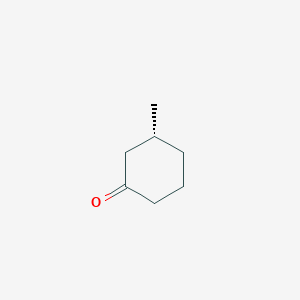
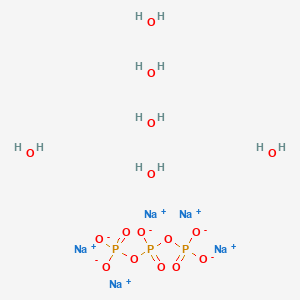
![5H-Pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B81380.png)
